Methyl 6-oxospiro[3.3]heptane-2-carboxylate
Description
Chemical Identity and Nomenclature
This compound is officially designated by its International Union of Pure and Applied Chemistry name, which systematically describes the compound's structural features according to established nomenclature conventions. The compound is known by several synonymous names in chemical literature, including methyl 2-oxospiro[3.3]heptane-6-carboxylate and Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-, methyl ester, reflecting different approaches to describing the same molecular structure. The nomenclature follows the systematic naming principles for spiro compounds first established by Adolf von Baeyer in 1900, where the prefix "spiro" is followed by square brackets containing the number of atoms in each ring excluding the spiroatom itself.
The compound's naming convention adheres to the International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds, which specify that monospiro hydrocarbons composed of two saturated cycloalkane rings should be named using the "spiro" prefix followed by a descriptor indicating the number of carbon atoms connected to the spiro atom in each ring. In this case, the [3.3] designation indicates that both rings contain three carbon atoms each, excluding the central spiro carbon atom that serves as the connection point between the two cyclobutane rings. The additional functional groups, specifically the ketone at position 6 and the methyl ester at position 2, are incorporated into the name according to standard organic nomenclature principles.
Properties
IUPAC Name |
methyl 2-oxospiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVYGLFZWUGNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725524 | |
| Record name | Methyl 6-oxospiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138480-98-4 | |
| Record name | Methyl 6-oxospiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxospiro[3.3]heptane-2-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of methyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxospiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 6-oxospiro[3.3]heptane-2-carboxylate serves as a valuable building block in the synthesis of more complex organic molecules. Its structural features allow for diverse chemical transformations, making it a key intermediate in the development of pharmaceuticals and other biologically active compounds. The compound is synthesized through multi-step routes that require careful control of reaction conditions to optimize yield and purity .
Synthetic Routes
The synthesis typically involves several steps, including:
- Reduction : Using lithium aluminum hydride to reduce carbonyl groups.
- Protection : Employing protecting groups to stabilize reactive sites during synthesis.
- Cyclization : Facilitating ring closure reactions to form the spirocyclic structure.
- Functionalization : Introducing additional functional groups to enhance biological activity or reactivity.
Material Science
The unique properties of this compound also position it as a candidate for applications in material science. Its spirocyclic structure can impart desirable mechanical and thermal properties to polymeric materials, potentially leading to innovations in composite materials or coatings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 6-oxospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Spiro[3.3]heptane Derivatives
| Compound Name | Substituents/Ring Modifications | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Methyl 6-oxospiro[3.3]heptane-2-carboxylate | 6-oxo, methyl ester | C₉H₁₂O₃ | 168.19 |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 6-oxo, tert-butyl ester, aza ring | C₁₁H₁₇NO₃ | 215.26 |
| Methyl 6-chlorospiro[3.3]heptane-2-carboxylate | 6-chloro, methyl ester | C₉H₁₃ClO₂ | 188.65 |
| Benzyl 6-oxospiro[3.3]heptane-2-carboxylate | 6-oxo, benzyl ester | C₁₅H₁₆O₃ | 244.29 |
Key Observations :
- This modification is critical for targeting biological receptors .
- Ester Group Variations : Replacing the methyl ester with a benzyl group (C₁₅H₁₆O₃) increases molecular weight and lipophilicity, affecting solubility and reactivity in coupling reactions .
- Functional Group Diversity : The 6-chloro derivative (C₉H₁₃ClO₂) offers a site for nucleophilic substitution, while the 6-oxo group enables ketone-specific reactions like reductions or Grignard additions .
Table 2: Comparative Physical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Physical State | Purity (%) |
|---|---|---|---|---|
| This compound | 259.9±40.0 | 1.18±0.1 | Liquid | 95–99 |
| Benzyl 6-oxospiro[3.3]heptane-2-carboxylate | 380.9±42.0 | 1.21±0.1 | Solid | 95 |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Not reported | Not reported | Oil (post-synthesis) | >95 |
Key Observations :
- State and Solubility : The methyl ester derivative exists as a liquid, facilitating handling in solution-phase reactions, whereas the benzyl ester is a low-solubility solid .
- Thermal Stability : Higher boiling points in benzyl derivatives (380.9°C vs. 259.9°C) correlate with increased molecular weight and aromatic stabilization .
Key Observations :
- Pharmaceutical Relevance : The tert-butyl aza derivative is pivotal in synthesizing androgen receptor degraders (e.g., in PROTACs) due to its rigid spirocyclic core and nitrogen-based reactivity .
- Versatility : Methyl and benzyl esters serve as orthogonal protecting groups, allowing sequential derivatization. For example, the methyl ester can be hydrolyzed to a carboxylic acid for further coupling .
Biological Activity
Methyl 6-oxospiro[3.3]heptane-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its unique reactivity and interaction with biological molecules. The presence of both a ketone and a carboxylate group enhances its potential as a bioactive compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been investigated for its role as an inhibitor or modulator in various biochemical pathways, which can lead to therapeutic effects such as anti-inflammatory and antimicrobial activities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions associated with chronic inflammation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cycloadditions and functional group transformations. The following table summarizes common synthetic routes:
| Synthetic Method | Description |
|---|---|
| Cycloaddition Reactions | Involves [2+2] cycloadditions between suitable precursors to form the spirocyclic structure. |
| Functional Group Transformations | Includes oxidation or reduction steps to introduce or modify functional groups like carboxylates and ketones. |
Study 1: Antimicrobial Properties
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition at concentrations as low as 50 µM, suggesting its potential as a lead compound for antibiotic development.
Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to modulate inflammatory cytokine production in vitro. Results indicated a reduction in pro-inflammatory cytokines when cells were treated with this compound, supporting its role in anti-inflammatory pathways.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. This includes:
- Detailed mechanistic studies to identify specific molecular targets.
- Clinical trials to evaluate safety and efficacy in human subjects.
- Exploration of structural analogs to enhance biological activity and selectivity.
Q & A
Q. What are the key structural features of Methyl 6-oxospiro[3.3]heptane-2-carboxylate that influence its reactivity in synthetic chemistry?
The compound’s spirocyclic scaffold imposes significant steric constraints, which affect regioselectivity in reactions such as nucleophilic additions or ring-opening transformations. The carbonyl group at the 6-position is electronically activated for keto-enol tautomerism, enabling participation in conjugate addition or condensation reactions. The methyl ester moiety provides a handle for further functionalization (e.g., hydrolysis to carboxylic acid derivatives). Structural rigidity from the spiro system also impacts conformational flexibility, influencing binding affinity in medicinal chemistry applications .
Q. What are the common synthetic routes for this compound and its derivatives?
A widely reported method involves cyclization strategies using tert-butyl-protected precursors. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can undergo transesterification with methyl alcohol under acidic conditions to yield the methyl ester derivative. Alternative routes include ring-closing metathesis or [3+3] cycloadditions to construct the spiro core, followed by oxidation to introduce the ketone functionality .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm spirocyclic geometry and substituent positions via coupling constants and NOE experiments.
- LC-MS : For assessing purity and identifying intermediates during synthesis (e.g., tert-butyl-protected precursors) .
- X-ray crystallography : To resolve ambiguities in stereochemistry or bond lengths, often using SHELX or WinGX for refinement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation of derivatives?
Discrepancies in anisotropic displacement parameters or bond-length outliers can arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinning, and validate geometry with tools like PLATON/ADDSYM to detect missed symmetry. Cross-validate with DFT-optimized molecular geometries to reconcile experimental and computational data .
Q. What strategies improve synthetic yields of this compound under sterically hindered conditions?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in cyclization steps.
- Catalysis : Employ Pd-mediated cross-coupling for functionalizing the spiro core without disrupting the ester group .
- Protecting groups : tert-Butyl esters (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) enhance stability during intermediate steps, as shown in multi-step syntheses .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify sites for electrophilic or nucleophilic attack. Molecular dynamics simulations assess conformational stability, particularly for spiro systems, which influence reaction pathways .
Q. What experimental precautions are necessary to address hydrolytic instability of the methyl ester group?
- Store compounds at 2–8°C under inert atmosphere to prevent moisture ingress .
- Avoid prolonged exposure to basic conditions during workup; use mild acidic quenching (e.g., dilute HCl) to preserve ester integrity .
Data Contradiction and Validation
Q. How should researchers address conflicting NMR data for spirocyclic compounds?
Ambiguities in proton assignments due to overlapping signals can be resolved by:
- 2D NMR : HSQC and HMBC correlations to distinguish between spatially proximate and distant protons.
- Variable-temperature NMR : To identify dynamic effects (e.g., ring puckering) that obscure splitting patterns .
Q. What metrics validate the accuracy of crystallographic refinements for this compound?
- R-factor convergence : Ensure R1 < 5% for high-resolution data.
- ADP consistency : Anisotropic displacement parameters (ADPs) should align with thermal motion trends in similar spiro compounds.
- Hirshfeld surface analysis : To detect atypical intermolecular interactions that may skew refinement .
Methodological Tables
Table 1. Common Synthetic Intermediates and Their Applications
Table 2. Key Software for Structural Analysis
| Tool | Application | Reference |
|---|---|---|
| SHELXL | Refinement of crystallographic data | |
| WinGX/ORTEP | Visualization and geometry analysis | |
| Gaussian (DFT) | Computational modeling of reactivity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
